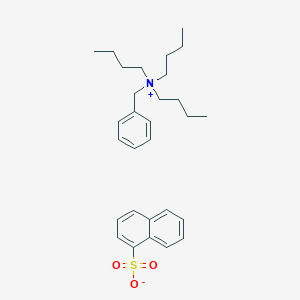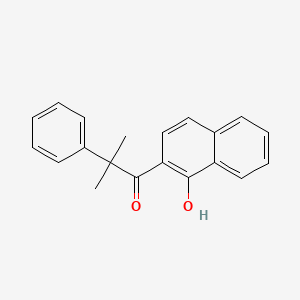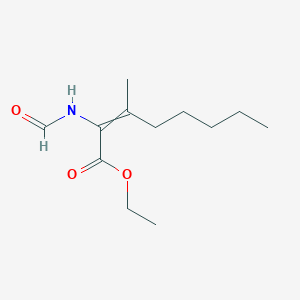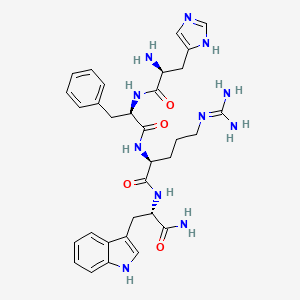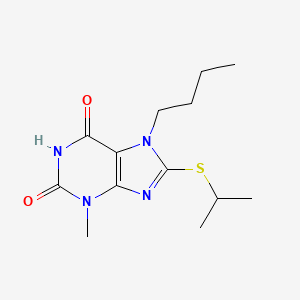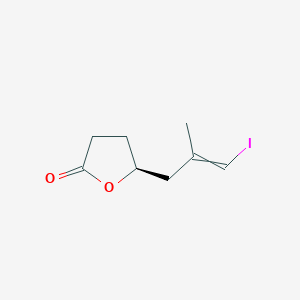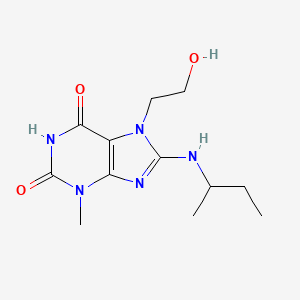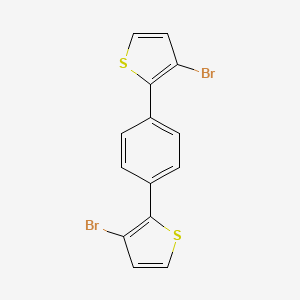
2,2'-(1,4-Phenylene)bis(3-bromothiophene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(3-bromothiophene) is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of two bromothiophene groups attached to a phenylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) typically involves the coupling of 3-bromothiophene with a phenylene derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the thiophene and phenylene units. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods
Industrial production of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(3-bromothiophene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form extended conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate reactants and facilitate reactions.
Solvents: Organic solvents like toluene and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives and extended conjugated polymers, which have applications in organic electronics and materials science .
科学的研究の応用
2,2’-(1,4-Phenylene)bis(3-bromothiophene) has a wide range of applications in scientific research, including:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Biological Research:
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) is primarily related to its ability to participate in conjugated systems and facilitate electron transport. The compound’s electronic properties are influenced by the presence of the bromine atoms and the conjugated thiophene rings, which allow for efficient charge transfer and interaction with other molecules. This makes it a valuable component in the design of materials for electronic and optoelectronic applications .
類似化合物との比較
Similar Compounds
2,2’-(2,5-Difluoro-1,4-Phenylene)bis(3-bromothiophene): Similar structure but with fluorine atoms instead of hydrogen on the phenylene ring.
2,2’-(2,3-Difluoro-1,4-Phenylene)bis(2-bromothiophene): Another derivative with different substitution patterns on the phenylene ring.
Uniqueness
2,2’-(1,4-Phenylene)bis(3-bromothiophene) is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms allows for versatile functionalization and coupling reactions, making it a valuable building block in the synthesis of advanced materials .
特性
CAS番号 |
351444-63-8 |
|---|---|
分子式 |
C14H8Br2S2 |
分子量 |
400.2 g/mol |
IUPAC名 |
3-bromo-2-[4-(3-bromothiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C14H8Br2S2/c15-11-5-7-17-13(11)9-1-2-10(4-3-9)14-12(16)6-8-18-14/h1-8H |
InChIキー |
LSWVJRXWXUBAAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CS2)Br)C3=C(C=CS3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


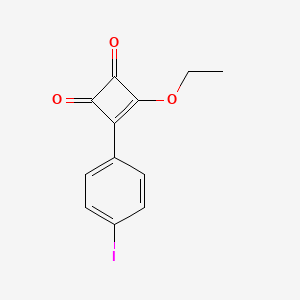
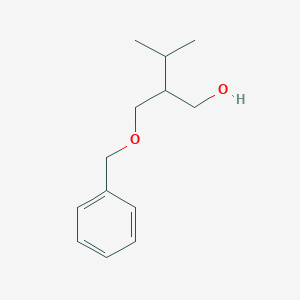
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
